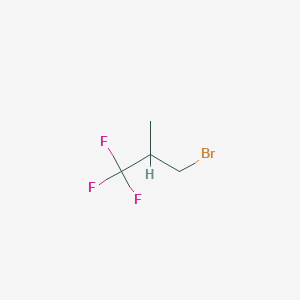

3-Bromo-1,1,1-trifluoro-2-methylpropane

CAS No.: 381-80-6

Cat. No.: VC4370573

Molecular Formula: C4H6BrF3

Molecular Weight: 190.991

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 381-80-6 |

|---|---|

| Molecular Formula | C4H6BrF3 |

| Molecular Weight | 190.991 |

| IUPAC Name | 3-bromo-1,1,1-trifluoro-2-methylpropane |

| Standard InChI | InChI=1S/C4H6BrF3/c1-3(2-5)4(6,7)8/h3H,2H2,1H3 |

| Standard InChI Key | AANLYORBFNBDGG-UHFFFAOYSA-N |

| SMILES | CC(CBr)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

3-Bromo-1,1,1-trifluoro-2-methylpropane features a propane backbone with substituents at three positions:

-

Carbon 1: A trifluoromethyl group (), imparting strong electron-withdrawing effects.

-

Carbon 2: A methyl group (), contributing steric bulk.

-

Carbon 3: A bromine atom, serving as a reactive leaving group.

The InChI code (1S/C4H6BrF3/c1-3(2-5)4(6,7)8/h3H,2H2,1H3) and InChI key (AANLYORBFNBDGG-UHFFFAOYSA-N) further define its stereoelectronic profile . The trifluoromethyl group enhances electrophilicity at adjacent carbons, while the bromine atom facilitates nucleophilic substitution reactions.

Synthesis and Industrial Production

Halogenation of 2-Methyl-1,1,1-trifluoropropane

A common synthesis route involves brominating 2-methyl-1,1,1-trifluoropropane using agents like -bromosuccinimide (NBS) in inert solvents such as dichloromethane. This method prioritizes yield optimization through controlled reaction conditions, though specifics on temperature and catalyst use remain proprietary.

Catalytic Addition of Hydrogen Bromide

A patented method for analogous compounds (e.g., 3-bromo-1,1,1-trifluoropropane) employs 3,3,3-trifluoropropene and anhydrous hydrogen bromide () in the presence of activated carbon at elevated temperatures (300–420°C) . Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 300–420°C | ↑ Conversion |

| Contact Time | 5–15 seconds | ↑ Selectivity |

| :Alkene Ratio | 1:1 to 5:1 | Minimizes Byproducts |

This process achieves >90% selectivity for the desired product, with byproducts like 2-bromo-1,1,1-trifluoropropane () removed via distillation .

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The bromine atom’s position adjacent to the group renders it susceptible to reactions. For example, triethylphosphite () reacts with the compound in a Perkow-type reaction to form phosphorylated derivatives :

This reactivity is exploited in synthesizing fluorinated oxaziridines and iminophosphates .

Elimination and Rearrangement

Under basic conditions, elimination reactions yield alkenes, while acid catalysis promotes rearrangements. The group stabilizes carbocation intermediates, directing regioselectivity in such processes.

Applications in Research and Industry

Biochemical Probes

The compound’s thiol-reactive nature enables cysteine residue modification in proteins, aiding studies on enzyme mechanisms and ligand interactions. For example, it forms stable adducts with glutathione, a critical antioxidant, facilitating redox biology research.

Pharmaceutical Intermediates

As a precursor to anti-cancer agents, 3-bromo-1,1,1-trifluoro-2-methylpropane contributes to synthesizing trifluoromethylated compounds like kinase inhibitors . Its incorporation into drug candidates enhances metabolic stability and bioavailability.

Industrial Chemistry

The compound serves as a building block for:

-

Fluorinated polymers: Enhancing thermal and chemical resistance.

-

Agrochemicals: Introducing trifluoromethyl groups into herbicides and pesticides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume